molecular formula C6H5ClN2O2 B146338 2-Chloro-5-nitroaniline CAS No. 6283-25-6

2-Chloro-5-nitroaniline

Cat. No. B146338
CAS RN: 6283-25-6
M. Wt: 172.57 g/mol
InChI Key: KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroaniline is an organic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of nitroaniline with a chlorine and a nitro group positioned on the benzene ring, which significantly influences its reactivity and interactions.

Synthesis Analysis

The synthesis of 2-Chloro-5-nitroaniline and its derivatives has been explored through different methods. One approach involves the chloridization of nitroaniline with sodium hypochlorite in a hydrochloric acid solution, yielding more than 95% of the product with a purity of over 98% . Another study reported the synthesis of a related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, from 2,5-dichloronitrobenzene through a multi-step process including oxidation, etherification, reduction, alkylation, and oxidation .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitroaniline has been confirmed using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has shown that the compound crystallizes in a monoclinic crystal structure with the space group P21/c . The crystal structures of related nitroaniline salts have also been determined, providing insights into the molecular conformations and interactions .

Chemical Reactions Analysis

2-Chloro-5-nitroaniline participates in various chemical reactions due to the presence of reactive functional groups. For instance, it can undergo amination reactions under microwave-assisted conditions without the need for a catalyst, leading to the formation of N-substituted 5-nitroanthranilic acid derivatives . The compound's reactivity is also influenced by the presence of the nitro and chloro substituents, which can partake in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-nitroaniline have been extensively studied. The solubility of the compound in various solvents has been measured, showing that it increases with temperature and varies depending on the solvent . The crystal's mechanical properties, such as micro-hardness, have been investigated using the Vickers micro-hardness test . Additionally, the thermal stability and kinetic parameters have been examined using thermogravimetric analysis and differential thermal curves .

Scientific Research Applications

Environmental Impact and Degradation

2-Chloro-5-nitroaniline, a nitroaromatic compound, is extensively used in industrial and agricultural sectors. However, it poses serious environmental concerns. A study by H. D. Duc (2019) highlighted the anaerobic degradation of 2-chloro-4-nitroaniline, an analogue of 2-chloro-5-nitroaniline, by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. These strains utilized the compound under anaerobic conditions, significantly increasing degradation rates through cross-feeding and cooperation.

Solubility and Thermodynamic Properties

The solubility of 2-chloro-5-nitroaniline in various solvents has been studied by R. Xu and Jian Wang (2019). They discovered that solubility in selected solvents increased with temperature, providing crucial data for industrial applications. This research also involved thermodynamic modeling to better understand the substance's behavior in different conditions.

Formation and Sublimation Enthalpies

The enthalpies of formation and sublimation of 2-chloro-5-nitroaniline have been determined by M. R. D. Silva et al. (2003). These properties are crucial for understanding the stability and reactivity of the compound in various applications, including material synthesis and pharmaceuticals.

Spectral and Structural Analysis

A study on the spectral and structural properties of similar compounds like 5-chloro-2-nitroanisole was conducted by R. Meenakshi (2017). This research offers insights into the electronic and spectroscopic characteristics of these compounds, which is valuable for material science and chemistry applications.

Aerobic Degradation Pathway

The aerobic degradation pathway of 2-chloro-4-nitroaniline, another analogue of 2-chloro-5-nitroaniline, was studied by F. Khan et al. (2013). They reported the biodegradation of this compound by Rhodococcus sp. strain MB-P1, providing insights into the environmental bioremediation of nitroaromatic pollutants.

Safety And Hazards

2-Chloro-5-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment. It is fatal if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

2-chloro-5-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
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InChI Key

KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl
Source PubChem
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID6038827
Record name 2-Chloro-5-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

Yellow solid; [HSDB] Gold colored powder; [MSDSonline]
Record name 2-Chloro-5-nitroaniline
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Solubility

Very soluble in acetone, ether, ethanol, acetic acid
Record name 2-CHLORO-5-NITROANILINE
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Vapor Pressure

0.000485 [mmHg]
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Product Name

2-Chloro-5-nitroaniline

Color/Form

Yellow needles from petroleum ether

CAS RN

6283-25-6
Record name 2-Chloro-5-nitroaniline
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Melting Point

121 °C
Record name 2-CHLORO-5-NITROANILINE
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Synthesis routes and methods

Procedure details

In 10 ml of methylene chloride, was dissolved 2.9 g (0.01 mol) of N-(2-chloro-5-nitrophenyl)-α-pivaloylacetic acid amide, which is easily obtained by a reaction of 2-chloro-5-nitroaniline with pivaloylacetic acid ester; and then to this was added, slowly, 1.50 g (0.00525 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath, followed by stirring for 1 hour.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
R Xu, J Wang - Journal of Chemical & Engineering Data, 2019 - ACS Publications
… In this work, the solubility of 2-chloro-5-nitroaniline in 12 pure organic solvents was … solution process of 2-chloro-5-nitroaniline in pure solvents was calculated by Wilson model. …
Number of citations: 16 pubs.acs.org
MAVR da Silva, LMSS Lima, LMPF Amaral… - The Journal of Chemical …, 2003 - Elsevier
… -4-nitroaniline and 2-chloro-5-nitroaniline. The Knudsen mass-… The 2-chloro-5-nitroaniline is also used as intermediate of … the case of the 2-chloro-5-nitroaniline isomer the amino group …
Number of citations: 68 www.sciencedirect.com
S Karuppusamy, VE Sathishkumar, K Dinesh Babu… - Crystals, 2023 - mdpi.com
… In this article, we discuss the preparation of organic 2-chloro-5 nitroaniline (2C5NA) crystals … The organic 2-chloro-5-nitroaniline crystal demonstrates that the indentation size effect is …
Number of citations: 4 www.mdpi.com
MAVR da Silva, LMSS Lima, ARG Moreno… - The Journal of Chemical …, 2008 - Elsevier
… Recently, two isomers of chloronitroaniline, 2-chloro-4-nitroaniline and 2-chloro-5-nitroaniline, were the object of a detailed experimental and computational study [14]. In this paper we …
Number of citations: 19 www.sciencedirect.com
S Ghosh, CM Reddy - CrystEngComm, 2012 - pubs.rsc.org
Nine new 1 : 1 co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids have been synthesized. These new caffeine (CAF) co-crystals, with 4-nitroaniline (…
Number of citations: 40 pubs.rsc.org
HH Hodgson, DP Dodgson - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… In the present paper various thiadiazoles are described which are prepared from 2-chloro-5nitroaniline. It is somewhat unexpected that whereas the chlorine in 1-chloro-2 : 4-dinitro…
Number of citations: 5 pubs.rsc.org
AA Konarev, VT Novikov - Russian Journal of Electrochemistry, 2013 - Springer
… compounds with meta posi tions of amino and nitro groups, in particular, m nitroaniline, 2 amino 4 nitrophenol, 2 amino 4 nitroanisole, 4 chloro 3 nitroaniline, and 2 chloro 5 nitroaniline …
Number of citations: 8 link.springer.com
A Saeed, Z Ashraf, M Batool, M Bolte - … Crystallographica Section E …, 2009 - scripts.iucr.org
The molecule of the title compound, C6H5ClN2O2, is close to being planar (rms deviation = 0.032 Å for all non-H atoms), with a maximum deviation of −0.107 (3) Å for an O atom. In the …
Number of citations: 1 scripts.iucr.org
FM Rowe, AT Peters, YI Rangwala - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… filtered solution of commercial 50% sodium /3-naphthol-l-sulphonate (150 g.) in water (400 cc) was stirred rapidly at 0” into a solution of diazotised 2-chloro-5-nitroaniline, prepared by …
Number of citations: 3 pubs.rsc.org
AA Konarev, VT Novikov - Russian Journal of Electrochemistry, 2010 - Springer
… compounds with meta posi tions of amino and nitro groups, in particular, m nitroaniline, 2 amino 4 nitrophenol, 2 amino 4 nitroanisole, 4 chloro 3 nitroaniline, and 2 chloro 5 nitroaniline …
Number of citations: 3 link.springer.com

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